5-methoxy-2-methyl-3-(pyrrolidin-2-ylmethyl)-1H-indole
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Overview
Description
5-methoxy-2-methyl-3-(pyrrolidin-2-ylmethyl)-1H-indole: is a synthetic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of a methoxy group at the 5-position, a methyl group at the 2-position, and a pyrrolidin-2-ylmethyl group at the 3-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-2-methyl-3-(pyrrolidin-2-ylmethyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindole, 2-methylindole, and pyrrolidine.
Formation of the Indole Core: The indole core is formed through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction using a methylating agent such as methyl iodide.
Introduction of the Methyl Group: The methyl group is introduced through an alkylation reaction using a suitable alkylating agent.
Introduction of the Pyrrolidin-2-ylmethyl Group: The pyrrolidin-2-ylmethyl group is introduced through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as described above. The process may be optimized for higher yields and purity, and may involve the use of automated equipment and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the methoxy or methyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the indole ring or the pyrrolidin-2-ylmethyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy or methyl groups, using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles such as alkyl halides and acyl halides.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Novel Compounds:
Biology:
Biological Activity Studies: The compound can be used in studies to investigate its biological activities, such as its effects on cellular processes, enzyme inhibition, and receptor binding.
Medicine:
Drug Development: The compound may serve as a lead compound for the development of new pharmaceuticals with potential therapeutic applications, such as anti-inflammatory, analgesic, or anticancer agents.
Industry:
Chemical Industry: The compound can be used as an intermediate in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of 5-methoxy-2-methyl-3-(pyrrolidin-2-ylmethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Receptor Binding: The compound may bind to specific receptors, such as serotonin or dopamine receptors, and modulate their activity.
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, such as kinases or proteases, and affect cellular signaling pathways.
Gene Expression Modulation: The compound may modulate the expression of specific genes and affect cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
5-methoxy-2-methyl-1H-indole: Lacks the pyrrolidin-2-ylmethyl group.
2-methyl-3-(pyrrolidin-2-ylmethyl)-1H-indole: Lacks the methoxy group.
5-methoxy-3-(pyrrolidin-2-ylmethyl)-1H-indole: Lacks the methyl group.
Uniqueness:
Structural Features: The presence of the methoxy, methyl, and pyrrolidin-2-ylmethyl groups in 5-methoxy-2-methyl-3-(pyrrolidin-2-ylmethyl)-1H-indole makes it unique compared to other similar compounds.
Biological Activity: The combination of these functional groups may result in unique biological activities and pharmacological properties, making it a valuable compound for scientific research and drug development.
Properties
IUPAC Name |
5-methoxy-2-methyl-3-(pyrrolidin-2-ylmethyl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-10-13(8-11-4-3-7-16-11)14-9-12(18-2)5-6-15(14)17-10/h5-6,9,11,16-17H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BERFJYMNJDIENC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CC3CCCN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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